2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
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Overview
Description
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring, which is further substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Formation of the piperazine derivative: The 2-chloro-6-fluorobenzyl chloride is reacted with piperazine to form 4-(2-chloro-6-fluorobenzyl)piperazine.
Cyclization with 2-mercaptobenzothiazole: The final step involves the reaction of 4-(2-chloro-6-fluorobenzyl)piperazine with 2-mercaptobenzothiazole under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The benzothiazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the benzothiazole ring.
Scientific Research Applications
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Material science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological studies: It is used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzothiazole core are crucial for binding to these targets, potentially modulating their activity. This compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole: is similar to other benzothiazole derivatives such as:
Uniqueness
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c19-14-4-3-5-15(20)13(14)12-22-8-10-23(11-9-22)18-21-16-6-1-2-7-17(16)24-18/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDKMLQIYZVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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